molecular formula C23H24N4OS B2914123 4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide CAS No. 894025-61-7

4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide

Cat. No. B2914123
CAS RN: 894025-61-7
M. Wt: 404.53
InChI Key: ZEJLXAXXLXCBRJ-UHFFFAOYSA-N
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Description

Thiazoles and triazoles are important classes of heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of both thiazole and triazole rings. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, while triazoles contain three nitrogen atoms . The exact structure would need to be determined through methods such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiazoles and triazoles are known to participate in a variety of chemical reactions .

Scientific Research Applications

Anticancer Activity

Thiazole and thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. For instance, a series of thiazole and 1,3,4-thiadiazole derivatives showed potent anticancer activities against Hepatocellular carcinoma cell lines, suggesting the potential of these scaffolds in developing anticancer agents (Gomha et al., 2017).

Antibacterial and Antifungal Activities

Compounds incorporating azole derivatives have demonstrated significant antibacterial and antifungal activities. A study synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, revealing good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Oxidative Stress Amelioration

Research on thiazolo[3,2-b]-1,2,4-triazoles has shown their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential in addressing oxidative stress-related conditions (Aktay et al., 2005).

Synthesis of Antimicrobial Agents

New series of 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole were synthesized and tested for in vitro activities against various bacterial and fungal strains, showing marked inhibition of microbial growth (Reddy et al., 2010).

Future Directions

The future directions in the research of thiazoles and triazoles involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-17-7-5-11-19(15-17)22-25-23-27(26-22)20(16-29-23)13-14-24-21(28)12-6-10-18-8-3-2-4-9-18/h2-5,7-9,11,15-16H,6,10,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJLXAXXLXCBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide

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